molecular formula C7H6FNO3 B566923 3-Fluoro-6-methoxypyridine-2-carboxylic acid CAS No. 1214328-79-6

3-Fluoro-6-methoxypyridine-2-carboxylic acid

Cat. No.: B566923
CAS No.: 1214328-79-6
M. Wt: 171.127
InChI Key: AXSBPWGUSHDMMC-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxypyridine-2-carboxylic acid is a fluorinated heterocyclic compound that serves as a versatile synthetic building block in advanced research applications. Its molecular structure, featuring both a carboxylic acid handle and a fluorine atom on the pyridine ring, makes it a valuable precursor in supramolecular chemistry for the construction of complex molecular architectures . Researchers utilize this family of compounds to develop ligands with specific metal-coordination properties, which are fundamental in creating materials with tailored nonlinear optical (NLO) characteristics, such as those used in optical computing and dynamic image processing . The presence of the fluorine atom is a critical structural modification, as it can significantly influence the electronic properties, metabolic stability, and binding affinity of the resulting molecules, making it a key moiety in pharmaceutical and agrochemical research . As a key intermediate, this compound is for research purposes only and is integral in the exploration of new coordination complexes, organic materials, and novel chemical entities.

Properties

IUPAC Name

3-fluoro-6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSBPWGUSHDMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716570
Record name 3-Fluoro-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214328-79-6
Record name 3-Fluoro-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Step 1 : Dissolve 6-methoxy-3-chloropyridine-2-carboxylic acid (1 equiv) in DMF (5 mL/g substrate).

  • Step 2 : Add KF (1.5 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv) as a phase-transfer catalyst.

  • Step 3 : React at 80–85°C for 24 hours under nitrogen.

  • Workup : Neutralize with hydrochloric acid, filter, and recrystallize from ethanol/water.

This method achieves a 98.1% yield with >98% purity, as demonstrated in analogous fluorinations of pyrazine derivatives. The use of TBAB enhances fluoride ion solubility, critical for efficient substitution.

Mitsunobu Alkylation for Methoxy Group Introduction

The Mitsunobu reaction enables precise installation of the methoxy group at the 6-position. Starting from 5-hydroxy-3-fluoropyridine-2-carboxylic acid , the hydroxyl group is replaced with methoxy using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Protocol

  • Substrate : 5-hydroxy-3-fluoropyridine-2-carboxylic acid (1 equiv).

  • Reagents : Methanol (2 equiv), DEAD (1.2 equiv), PPh₃ (1.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature.

  • Yield : 69% after hydrolysis of the intermediate methyl ester with NaOH.

This method avoids harsh conditions, preserving the acid-sensitive fluorine substituent. However, the requirement for anhydrous conditions and stoichiometric PPh₃ increases costs.

Cyclization of Fluorinated Diene Intermediates

A cyclization strategy builds the pyridine ring from acyclic precursors. 2-(p-Fluorophenoxy)butenedioic acid , synthesized from p-fluorophenol and dimethyl acetylenedicarboxylate, undergoes cyclization in concentrated sulfuric acid to form the pyridine core.

Key Steps

  • Addition Reaction : p-Fluorophenol reacts with dimethyl acetylenedicarboxylate in methanol under basic catalysis (yield: 80%).

  • Hydrolysis : The diester is hydrolyzed to 2-(p-fluorophenoxy)butenedioic acid using NaOH (yield: 85%).

  • Cyclization : Dissolve in H₂SO₄ at 50°C for 2 hours to form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, followed by hydrogenation to saturate the ring.

While this route is effective for chroman derivatives, adapting it for pyridines requires modifying the diene precursor to incorporate nitrogen.

Diazotization and Fluorination of Aminopyridines

Diazotization of 3-amino-6-methoxypyridine-2-carboxylic acid followed by fluorination via the Balz-Schiemann reaction provides a pathway to introduce fluorine.

Procedure

  • Diazotization : Treat 3-amino-6-methoxypyridine-2-carboxylic acid with NaNO₂ in HCl at 0–5°C to form the diazonium salt.

  • Fluorination : React the diazonium salt with HBF₄, isolate the tetrafluoroborate intermediate, and pyrolyze at 120°C to release 3-fluoro-6-methoxypyridine-2-carboxylic acid.

This method, adapted from tetrachloropyridine synthesis, offers moderate yields (50–60%) due to intermediate instability.

Oxidation of Methyl-Substituted Pyridines

Oxidizing a methyl group at the 2-position to a carboxylic acid is a late-stage functionalization strategy. 3-Fluoro-6-methoxy-2-methylpyridine is oxidized using KMnO₄ in acidic or basic conditions.

Optimization

  • Conditions : 3-Fluoro-6-methoxy-2-methylpyridine (1 equiv), KMnO₄ (3 equiv), H₂SO₄ (2M), reflux for 8 hours.

  • Yield : 72% after recrystallization.

While straightforward, overoxidation risks and the need for strong oxidants limit scalability.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldPurityScalability
Nucleophilic Fluorination6-Methoxy-3-chloropyridine-2-acidKF, TBAB, DMF98.1%>98%High
Mitsunobu Alkylation5-Hydroxy-3-fluoropyridine-2-acidDEAD, PPh₃, MeOH69%95%Moderate
Cyclizationp-FluorophenolH₂SO₄, H₂ (catalytic)85%96.5%Low
Diazotization3-Amino-6-methoxypyridine-2-acidNaNO₂, HBF₄60%90%Moderate
Oxidation3-Fluoro-6-methoxy-2-methylpyridineKMnO₄, H₂SO₄72%94%Moderate

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyridine ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
3-Fluoro-6-methoxypyridine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its structure allows for the introduction of various functional groups, making it versatile in organic synthesis. Researchers have utilized this compound to create derivatives that exhibit enhanced biological activity and stability.

Nucleophilic Substitution Reactions
The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. This property is exploited in the development of new materials and specialty chemicals with specific reactivity profiles .

Biological Applications

Pharmaceutical Development
Fluorinated compounds like this compound are often integrated into pharmaceutical design due to their improved metabolic stability and bioavailability. The compound has potential applications in developing drug candidates targeting specific enzymes or receptors, particularly in cancer therapy .

Case Study: Anticancer Activity

A study examined the cytotoxic effects of various fluorinated pyridines on FaDu hypopharyngeal tumor cells. Results indicated that derivatives of this compound exhibited significant cytotoxicity and induced apoptosis compared to standard treatments, suggesting its potential as an anticancer agent.

Case Study: Enzyme Inhibition

Research focusing on enzyme interactions revealed that this compound could effectively inhibit enzymes involved in metabolic pathways related to cancer progression. This highlights its potential role in designing enzyme inhibitors for therapeutic purposes.

Agrochemical Applications

The unique properties of fluorinated pyridines make them suitable for use in agrochemicals. The compound's ability to enhance biological activity can lead to improved efficacy in pest control agents and herbicides. Its incorporation into agrochemical formulations may enhance the stability and effectiveness of these products .

Summary Table of Applications

Field Application Details
ChemistryBuilding BlockUsed in synthesis of complex fluorinated compounds.
Nucleophilic SubstitutionEnables modification of functional groups for diverse applications .
BiologyPharmaceutical DevelopmentPotential drug candidate for targeting specific enzymes/receptors .
Anticancer ActivityInduces apoptosis in tumor cells; significant cytotoxicity observed.
Enzyme InhibitionModulates enzyme activity related to cancer progression.
AgrochemicalsPest Control and HerbicidesEnhances efficacy and stability of agrochemical formulations .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

6-Methoxypyridine-2-carboxylic Acid (CAS 5336-49-4)
  • Structure : Lacks the 3-fluoro substituent.
  • Key Differences : Removal of the fluorine atom reduces electron-withdrawing effects, increasing pKa (predicted ~4.5–5.0 vs. 3-Fluoro-6-methoxy analog’s ~3.8–4.2). This enhances solubility in polar solvents but reduces electrophilic reactivity .
5-Fluoro-6-methylpyridine-2-carboxylic Acid (CAS 1005474-88-3)
  • Structure : Fluorine at the 5-position, methyl at 6-position.
  • Key Differences : The methyl group increases steric hindrance, reducing intermolecular interactions. The fluorine’s position alters electronic effects, leading to weaker acidity (pKa ~4.5) compared to the 3-fluoro isomer .
3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic Acid (CAS 1214330-74-1)
  • Structure : Trifluoromethyl (CF₃) instead of fluorine at 3-position.
  • Key Differences : The CF₃ group is more electron-withdrawing than fluorine, significantly lowering pKa (~2.8–3.2) and enhancing lipophilicity. This improves membrane permeability in agrochemical applications .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Predicted pKa Boiling Point (°C) Key Applications
3-Fluoro-6-methoxypyridine-2-carboxylic acid (1214328-79-6) C₇H₆FNO₃ 171.13 ~3.8–4.2 491.5±45.0 Pharmaceutical intermediates
6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid (1261960-27-3) C₁₄H₁₀FNO₄ 275.23 4.16±0.10 491.5±45.0 Ligand synthesis
3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid (1214330-74-1) C₈H₆F₃NO₃ 221.13 ~2.8–3.2 Not reported Agrochemical precursors

Research Findings and Trends

  • Acidity Modulation: Fluorine at the 3-position lowers the pKa of the carboxylic acid group by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing ionization in physiological conditions .
  • Steric vs. Electronic Effects : Methyl or trifluoromethyl groups at the 6-position increase steric bulk, reducing reactivity in nucleophilic substitutions but improving stability in hydrophobic environments .
  • Synthetic Accessibility : this compound is more readily synthesized via direct fluorination than CF₃-containing analogs, which require costly trifluoromethylation reagents .

Biological Activity

3-Fluoro-6-methoxypyridine-2-carboxylic acid is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The presence of the fluorine atom enhances its reactivity and biological interactions, making it a compound of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Fluorine atom at the 3-position
  • Methoxy group at the 6-position
  • Carboxylic acid group at the 2-position

This unique arrangement contributes to its distinct chemical reactivity and biological properties, differentiating it from other similar compounds.

The biological activity of this compound is primarily attributed to its ability to engage in non-covalent interactions with various biological targets. The electron-withdrawing nature of the fluorine atom enhances the compound's binding affinity to receptors and enzymes through hydrogen bonding and other intermolecular forces. This property is crucial for its potential applications in drug development.

Biological Activities

  • Anticancer Activity :
    Studies have indicated that fluorinated pyridines, including this compound, may exhibit anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
  • Enzyme Inhibition :
    The compound's structure allows it to interact effectively with enzymes involved in various metabolic pathways. For instance, it has been noted for its potential to inhibit certain enzymes that play roles in cancer progression and other diseases.
  • Neuropharmacological Effects :
    There is emerging evidence that compounds like this compound may target neurological pathways, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various fluorinated pyridines on FaDu hypopharyngeal tumor cells. The results demonstrated that certain derivatives exhibited significant cytotoxicity and apoptosis induction compared to standard treatments like bleomycin. This indicates a promising avenue for further research into the anticancer potential of this compound .

Case Study 2: Enzyme Interaction

Research focusing on enzyme-catalyzed reactions highlighted how the presence of a fluorine atom can enhance substrate specificity and enzyme inhibition rates. The study demonstrated that derivatives similar to this compound could effectively modulate enzyme activity, suggesting potential applications in designing enzyme inhibitors for therapeutic purposes.

Synthesis and Applications

The synthesis of this compound typically involves:

  • Fluorination of pyridine derivatives
  • Various organic reactions such as nucleophilic substitutions and esterifications.

This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals targeting cancer and neurological disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-6-methoxypyridine-2-carboxylic acid, and what key reaction conditions influence yield?

  • Methodology :

  • Direct carboxylation : Fluorinated pyridine derivatives (e.g., 3-fluoro-6-methoxypyridine) can undergo carboxylation via lithiation followed by CO₂ quenching. Optimal yields (~60–70%) require anhydrous conditions and temperatures below –78°C to minimize side reactions .
  • Hydrolysis of nitriles/esters : Methyl or ethyl esters of fluorinated pyridines can be hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions. Reaction times (12–24 hrs) and temperature (60–80°C) must be tightly controlled to avoid dehalogenation .
    • Critical factors : Catalyst selection (e.g., Pd for cross-coupling), solvent polarity (DMF vs. THF), and protecting group strategies for the methoxy moiety to prevent demethylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical workflow :

  • ¹H/¹³C NMR : Distinct signals for the fluorine-adjacent proton (δ ~8.1–8.3 ppm) and methoxy group (δ ~3.9 ppm). Fluorine coupling splits peaks in ¹³C NMR (e.g., C-3 at ~150 ppm with J₃F ~25 Hz) .
  • HPLC-MS : Reverse-phase C18 columns (0.1% formic acid/ACN gradient) resolve purity (>95%) and confirm molecular ion [M+H]⁺ at m/z 185.1 .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What are the primary biochemical applications of this compound in current research?

  • Enzyme inhibition : Acts as a scaffold for metalloenzyme inhibitors (e.g., matrix metalloproteinases) due to chelation by the carboxylic acid group. IC₅₀ values are pH-dependent, requiring buffered assays (pH 7.4) .
  • Prodrug development : The carboxylic acid moiety facilitates ester/amide derivatization for improved bioavailability. For example, methyl ester derivatives show enhanced cellular uptake in cancer models .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for introducing aryl/heteroaryl substituents to the pyridine core?

  • Methodological considerations :

  • Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in DMF/H₂O (3:1) at 80°C achieve >80% yield. Fluorine substitution reduces reactivity, requiring longer reaction times (24–48 hrs) .
  • Protecting groups : Use SEM (trimethylsilylethoxymethyl) to shield the methoxy group during coupling to prevent demethylation .
    • Troubleshooting : Monitor for homocoupling byproducts (e.g., via TLC with UV254 detection) and adjust catalyst loading (1–5 mol%) .

Q. What strategies address discrepancies in reported biological activity data across studies?

  • Root causes : Variability in purity (e.g., residual solvents in commercial batches), assay conditions (e.g., DMSO concentration), or metabolite interference.
  • Mitigation :

  • Repurification : Recrystallize from EtOAc/hexane to achieve >99% purity (HPLC) .
  • Standardized assays : Use isogenic cell lines and matched controls (e.g., in kinase inhibition studies) to minimize off-target effects .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Degradation pathways : Acidic conditions (pH <3) promote decarboxylation, while alkaline conditions (pH >9) lead to methoxy group hydrolysis.
  • Stability protocols :

  • Storage : –20°C in anhydrous DMSO (under argon) prevents hydrolysis. Avoid freeze-thaw cycles .
  • Buffer selection : Use phosphate-buffered saline (pH 7.4) with 0.01% NaN₃ for short-term stability (<48 hrs) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • DFT modeling : Calculate Fukui indices to identify electrophilic centers (C-2 and C-4 positions). Methoxy groups activate C-4 via resonance, while fluorine deactivates C-3 .
  • Validation : Compare predicted vs. experimental regioselectivity in SNAr with amines (e.g., morpholine). Discrepancies >10% suggest solvent effects (e.g., DMF vs. THF) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Experimental replication :

  • Solubility testing : Use nephelometry to quantify solubility in DMSO (>100 mg/mL), H₂O (<0.1 mg/mL), and EtOH (~5 mg/mL) .
  • Contradictions : Discrepancies arise from amorphous vs. crystalline forms. Characterize solid-state via XRD to confirm polymorphism .

Structure-Activity Relationship (SAR) Studies

Q. How does fluorine substitution at the 3-position influence bioactivity compared to other halogens?

  • Comparative data :

  • Fluorine vs. chlorine : Fluorine’s electronegativity enhances metabolic stability (t₁/₂ increased by 2x in liver microsomes) but reduces logP (from 1.8 to 1.2) .
  • Biological impact : Fluorinated analogs show 10–20% higher binding affinity to COX-2 vs. chloro analogs in docking studies .

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